3-(4-Ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)-1H-indole
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Overview
Description
3-(4-Ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole core structure, which is a common motif in many natural products and pharmaceuticals, combined with a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)-1H-indole typically involves multiple steps, starting with the preparation of the indole and triazole precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The triazole ring can be synthesized through the reaction of an appropriate hydrazine derivative with a carboxylic acid or its derivatives under cyclization conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the indole ring can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-(4-Ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)-1H-indole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, while the triazole ring can inhibit specific enzymes. The sulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylmethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
3-(4-Ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)-1H-indole is unique due to its combination of an indole and triazole ring, which imparts distinct chemical and biological properties. The presence of the sulfanyl group further enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C20H20N4S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3-[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C20H20N4S/c1-3-24-19(17-12-21-18-10-5-4-9-16(17)18)22-23-20(24)25-13-15-8-6-7-14(2)11-15/h4-12,21H,3,13H2,1-2H3 |
InChI Key |
KWYRDCUVACHVON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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